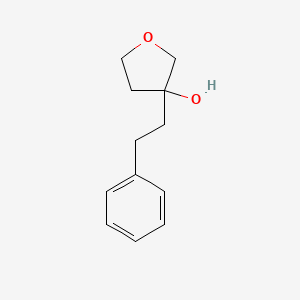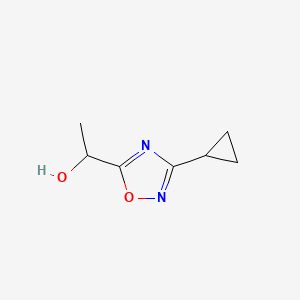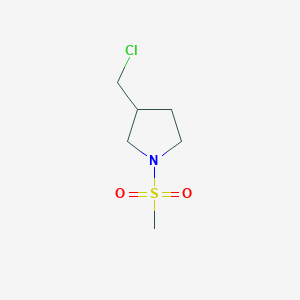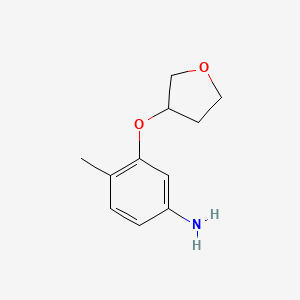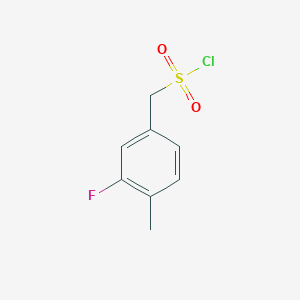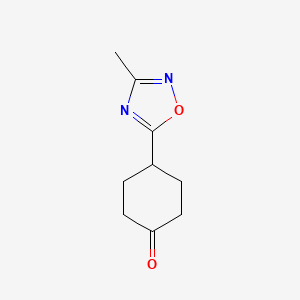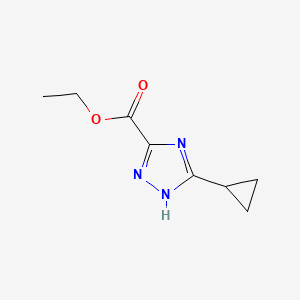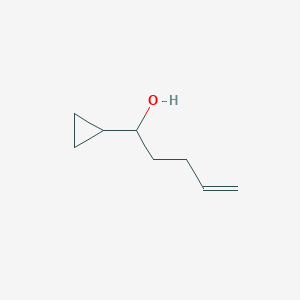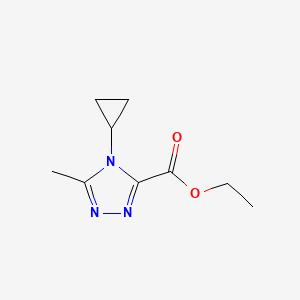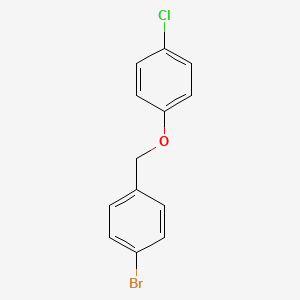
1-Bromo-4-(4-chlorophenoxymethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(4-chlorophenoxymethyl)benzene is an organic compound with the molecular formula C13H10BrClO. It is a derivative of benzene, featuring both bromine and chlorine substituents, along with a phenoxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(4-chlorophenoxymethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 4-chlorophenol with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(4-chlorophenoxymethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The phenoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen substituents, yielding simpler benzene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Nucleophilic Substitution: Products include azido or thiol-substituted benzene derivatives.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include dehalogenated benzene derivatives.
Scientific Research Applications
1-Bromo-4-(4-chlorophenoxymethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel polymers and materials with specific properties.
Pharmaceutical Research: The compound is explored for its potential in drug development, particularly as a building block for bioactive molecules.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(4-chlorophenoxymethyl)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the phenoxymethyl group is converted to an aldehyde or carboxylic acid through the addition of oxygen atoms. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
1-Bromo-4-chlorobenzene: Lacks the phenoxymethyl group, making it less versatile in certain synthetic applications.
1-(4-Chlorophenoxy)-4-(bromomethyl)benzene: Similar structure but with different positioning of substituents, affecting its reactivity and applications.
Uniqueness: 1-Bromo-4-(4-chlorophenoxymethyl)benzene is unique due to the presence of both bromine and chlorine atoms along with a phenoxymethyl group. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis and material science .
Properties
IUPAC Name |
1-bromo-4-[(4-chlorophenoxy)methyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEJQIWGILOCQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716849 |
Source


|
| Record name | 1-Bromo-4-[(4-chlorophenoxy)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884162-71-4 |
Source


|
| Record name | 1-Bromo-4-[(4-chlorophenoxy)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]piperazine](/img/structure/B1374029.png)
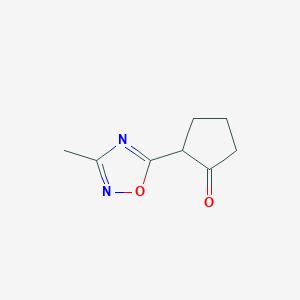
![1-[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]piperazine](/img/structure/B1374032.png)

